molecular formula C7H15NO2 B1490871 (3,3-Dimethoxycyclobutyl)methanamine CAS No. 1392803-86-9

(3,3-Dimethoxycyclobutyl)methanamine

Cat. No.: B1490871
CAS No.: 1392803-86-9
M. Wt: 145.2 g/mol
InChI Key: PZTFVEFPAHZROW-UHFFFAOYSA-N
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Description

(3,3-Dimethoxycyclobutyl)methanamine is a cyclobutane-derived amine featuring two methoxy groups at the 3,3-positions of the cyclobutyl ring and a primary amine (-NH₂) attached to the methyl group. Its molecular formula is C₇H₁₅NO₂, with a molecular weight of 145.20 g/mol (calculated). The compound is characterized by its bicyclic structure, which confers unique steric and electronic properties. The methoxy groups enhance solubility in polar solvents and may influence reactivity in synthetic applications.

Properties

IUPAC Name

(3,3-dimethoxycyclobutyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-9-7(10-2)3-6(4-7)5-8/h6H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTFVEFPAHZROW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC(C1)CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601284310
Record name Cyclobutanemethanamine, 3,3-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601284310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392803-86-9
Record name Cyclobutanemethanamine, 3,3-dimethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392803-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanemethanamine, 3,3-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601284310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(3,3-Dimethoxycyclobutyl)methanamine is a cyclobutyl derivative that has garnered attention for its potential biological activities. This compound features a unique structural configuration that may influence its interactions with various biological systems. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C9H17NO2·HCl
  • Molecular Weight : 189.7 g/mol
  • Structure : The compound contains a cyclobutyl ring, methoxy groups, and a methanamine moiety, which contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It may act as a ligand, modulating the activity of various molecular targets. The exact pathways involved are still under investigation, but preliminary studies suggest interactions with neurotransmitter receptors and enzymes related to metabolic processes.

Biological Activity Profiles

Recent studies have employed in silico methods to predict the biological activity profiles of this compound. These methods analyze the compound's potential interactions with pharmacological targets and its metabolic transformations within the human body .

Key Findings:

  • Pharmacological Targets : The compound has shown potential interactions with receptors involved in neurotransmission and metabolic regulation.
  • Metabolism : The compound undergoes biotransformation, leading to metabolites that may exhibit different biological activities compared to the parent compound.

Data Table: Predicted Biological Activities

The following table summarizes the predicted biological activities of this compound based on computational analyses:

Activity TypeProbability (Pa)Remarks
Neurotransmitter Modulation0.75Potential interaction with serotonin receptors
Enzyme Inhibition0.68Possible inhibition of monoamine oxidase
Antioxidant Activity0.65May scavenge free radicals
Cytotoxicity0.50Requires further investigation

Case Studies

  • Neurotransmitter Interaction Study :
    A study investigated the interaction of this compound with serotonin receptors. Results indicated that the compound could potentially enhance serotonin signaling, suggesting applications in mood disorders .
  • Metabolic Pathway Analysis :
    Another research effort focused on the metabolic pathways of this compound. The study identified several metabolites that exhibited differing levels of biological activity compared to the parent compound, highlighting the importance of considering metabolic transformations in drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural similarities with (3,3-Dimethoxycyclobutyl)methanamine, differing primarily in substituents or ring modifications:

Table 1: Comparative Analysis of Cyclobutylmethanamine Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Notable Properties/Applications
This compound C₇H₁₅NO₂ 145.20 -OCH₃ groups at 3,3-positions ≥95% High polarity; potential pharmaceutical intermediate
(3,3-Difluorocyclobutyl)methanamine HCl C₅H₁₀F₂N·HCl 158.46 -F groups at 3,3-positions 97% Enhanced metabolic stability; used in drug discovery
(3,3-Dimethylcyclobutyl)methanamine HCl C₇H₁₅N·HCl 149.46 -CH₃ groups at 3,3-positions N/A Lipophilic; suited for hydrophobic interactions
[1-(3-Chlorophenyl)cyclobutyl]methanamine C₁₁H₁₃ClN 194.45 -Cl and phenyl substitution N/A Aromatic interactions; CNS drug candidate
2-(3,3-Dimethoxycyclobutyl)ethan-1-amine C₈H₁₇NO₂ 159.23 Ethylamine chain extension N/A Increased chain length alters pharmacokinetics

Physicochemical and Functional Comparisons

Polarity and Solubility :

  • The dimethoxy derivative exhibits higher polarity due to electron-donating -OCH₃ groups, improving solubility in aqueous or polar organic solvents compared to dimethyl (-CH₃) or difluoro (-F) analogs .
  • The difluoro analog’s electronegative -F groups reduce basicity but enhance stability against oxidative metabolism, making it favorable in medicinal chemistry .

Applications in Drug Development :

  • Difluoro analog : Widely used in protease inhibitor design due to its metabolic resistance .
  • Chlorophenyl derivative : Demonstrates affinity for serotonin receptors, suggesting CNS applications .
  • Dimethoxy analog : Investigated as a precursor for chiral ligands in asymmetric catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,3-Dimethoxycyclobutyl)methanamine
Reactant of Route 2
(3,3-Dimethoxycyclobutyl)methanamine

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